10-Propionyl dithranol
Description
Context within Anthracenone (B14071504) Derivative Research
10-Propionyl dithranol is classified as an anthracenone derivative. The parent molecule, dithranol, is chemically named 1,8-Dihydroxy-9(10H)-anthracenone. The core of this research area involves the chemical modification of the dithranol structure to generate analogues with altered properties. researchgate.net The primary site for these modifications is the reactive methylene (B1212753) group at the 10-meso-position. medicaljournalssweden.se
The impetus for creating derivatives like this compound stems from a scientific drive to modulate the characteristics of the parent compound. semanticscholar.org Research has demonstrated that substitution at the C10 position can significantly influence the molecule's biological and chemical behavior. medicaljournalssweden.semedicaljournalssweden.se For instance, when both hydrogen atoms at the C10 position are replaced, the resulting compound loses the characteristic properties of dithranol. medicaljournalssweden.se However, replacing only one hydrogen atom with an acyl group, as in this compound, creates a new molecule that retains many of the parent compound's fundamental properties while exhibiting its own distinct profile. medicaljournalssweden.se This line of inquiry allows researchers to investigate how specific structural changes, such as the length of an acyl chain, affect the compound's interactions in biological systems. medicaljournalssweden.se
Historical Overview of 10-Acyl Dithranol Analogues Development for Research Modulation
The development of 10-acyl dithranol analogues emerged from the need for compounds with modified properties for research purposes, particularly for studies related to psoriasis. semanticscholar.org A series of 10-acyl analogues of dithranol were synthesized to be tested on human skin. semanticscholar.org Early research established a key structure-activity relationship: the irritant and staining properties of these analogues were found to be inversely related to the length of the carbon chain of the 10-acyl substituent. medicaljournalssweden.semedicaljournalssweden.se
Studies systematically compared dithranol with its newly synthesized analogues. In equimolar concentrations, dithranol was found to cause more irritation and staining than this compound. semanticscholar.org 10-Butyryl dithranol (butantrone), an analogue with a longer acyl chain, in turn, produced less irritation and staining than this compound. semanticscholar.orgsemanticscholar.org
Further research in animal models explored the tumorigenic potential of these compounds. Studies in female NMRI mice found that both dithranol and this compound were tumorigenic. nih.gov In contrast, butantrone (B1197938) was not found to be tumorigenic in the same model. nih.gov Another study using SENCAR mice confirmed the tumor-promoting activity of dithranol and also demonstrated this activity for this compound and other 4- and 5-carbon analogues, though butantrone was the least active promoter. tandfonline.com Toxicological studies also indicated that 10-acyl substitution increased acute toxicity in rats and mice, with this compound being the most toxic among the analogues studied. tandfonline.com These investigations have been crucial in mapping the property landscape of anthracenone derivatives for research applications.
Detailed Research Findings
Table 1: Comparative Irritation and Staining of Dithranol Analogues
This table summarizes findings from studies comparing the relative irritation and staining properties of dithranol and its acyl analogues on uninvolved skin of psoriasis patients. The data is based on visual scoring in repeated chamber testing.
| Compound | Relative Irritation | Relative Staining | Key Findings | Citations |
| Dithranol | High | High | Caused markedly more erythema and staining than its acyl analogues at equimolar concentrations. | semanticscholar.orgsemanticscholar.org |
| This compound | Medium | Medium | Less irritating and staining than dithranol, but more so than 10-butyryl dithranol. | semanticscholar.orgsemanticscholar.org |
| 10-Butyryl dithranol (Butantrone) | Low | Low | Showed the least irritation and staining among the three compounds at equimolar concentrations. | semanticscholar.orgsemanticscholar.org |
Table 2: Comparative Tumorigenic Activity in Murine Models
This table presents results from research on the tumor-producing activity of dithranol and its analogues following topical application in mice.
| Compound | Concentration | Mouse Strain | Tumorigenic Activity | Citations |
| Dithranol | 3.5 mM | NMRI | Tumorigenic with and without DMBA initiation. | nih.gov |
| This compound | 3.5 mM | NMRI | Tumorigenic with and without DMBA initiation. | nih.gov |
| This compound | 1.5 mM | NMRI | Tumorigenic with DMBA initiation. | nih.gov |
| Butantrone (10-Butyryl dithranol) | 3.5 mM | NMRI | Not considered tumorigenic in this model. | nih.gov |
| Dithranol | 3.5 mM | SENCAR | Showed the most severe irritation and highest incidence of papillomas (85%). | oup.com |
| Butantrone (10-Butyryl dithranol) | 30 mM | SENCAR | Least tumorigenic analogue, with a 16% incidence of papillomas. | oup.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
75464-10-7 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1,8-dihydroxy-10-propanoyl-10H-anthracen-9-one |
InChI |
InChI=1S/C17H14O4/c1-2-11(18)14-9-5-3-7-12(19)15(9)17(21)16-10(14)6-4-8-13(16)20/h3-8,14,19-20H,2H2,1H3 |
InChI Key |
KRTYVWKREPCSNP-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Canonical SMILES |
CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Synonyms |
10-propionyl dithranol |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches for 10 Propionyl Dithranol
Established Synthetic Pathways of 10-Acyl Dithranol Analogues
The synthesis of 10-acyl dithranol analogues, including 10-propionyl dithranol, is primarily achieved through the acylation of the parent molecule, dithranol (1,8-dihydroxy-9(10H)-anthracenone). This chemical modification targets the reactive methylene (B1212753) group at the C-10 position.
Established methods generally involve the reaction of dithranol with an appropriate acylating agent, such as an acid chloride or a carboxylic acid. researchgate.net When using an acid chloride, the reaction is typically conducted in the presence of a base like pyridine (B92270) or collidin, which acts as a scavenger for the hydrochloric acid byproduct. researchgate.netnih.gov For instance, the synthesis of L-acetyllactyldithranol and acetylsalicyldithranol was successfully achieved by reacting the corresponding acid chlorides with dithranol in a toluene (B28343) solvent system with either collidin or pyridine as the base. nih.gov
An alternative approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), when the acylating agent is a carboxylic acid. researchgate.net This method facilitates the formation of the ester linkage at the C-10 position.
A specific patented method for producing 1,8-dihydroxy-10-acyl-9-anthrones details the synthesis of this compound. google.com In this process, propionyl chloride is added to a mixture of dithranol and 2,6-dimethylpyridine (B142122) in a toluene solvent at a controlled temperature below 0°C. After a reaction period, the product, 1,8-dihydroxy-10-propionyl-9-anthrone, is isolated with a reported yield of 82%. google.com This method has also been applied to synthesize other analogues like 10-butyryl-9-anthrone and 10-valeryl-9-anthrone using their respective acid chlorides. google.com
| Analogue | Acylating Agent | Base/Coupling Agent | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Propionyl chloride | 2,6-Dimethylpyridine | Toluene | 82% | google.com |
| 10-Butyryl dithranol | Butyryl chloride | 2,6-Dimethylpyridine | Toluene or Xylene | 75% | google.com |
| L-Acetyllactyldithranol | L-acetyllactic acid chloride | Collidin or Pyridine | Toluene | Not Specified | nih.gov |
| Acetylsalicyldithranol | Acetylsalicylic acid chloride | Collidin or Pyridine | Toluene | Not Specified | nih.gov |
| 10-Arylacetyl-1,8-dihydroxy-9(10H)-anthracenones | Arylacetyl chlorides or Arylacetic acids | Pyridine or Dicyclohexylcarbodiimide (DCC) | Not Specified | Not Specified | researchgate.net |
Novel Derivatization Strategies for Analogues in Research
Research into dithranol analogues extends beyond simple acylation, exploring novel strategies to create derivatives with improved therapeutic profiles. These strategies are often guided by specific design principles aimed at modulating biological interactions and leveraging biochemical activation pathways.
A primary goal in designing new dithranol analogues is to separate the desired therapeutic effects from adverse reactions like skin irritation and staining. semanticscholar.orgmedicaljournalssweden.se Much of this effort has centered on modifications at the C-10 methylene group to diminish the formation of oxygen radicals, which are implicated in the compound's irritant properties. nih.gov
Structure-activity relationship (SAR) studies have provided key insights for rational drug design. For example, research on 10-acyl analogues has shown that as the length of the carbon chain in the acyl substituent increases, the irritating and staining properties tend to decrease. semanticscholar.org Specifically, in equimolar concentrations, this compound was found to cause less irritation and staining than dithranol, and 10-butyryl dithranol (butantrone) was even less irritating than the propionyl analogue. semanticscholar.orgmedicaljournalssweden.se
Further studies on 10-phenylacyl analogues revealed that the length of the acyl chain is critical, with a chain of three methylene units being optimal, suggesting a specific interaction with biological targets rather than non-specific redox effects. researchgate.net These studies also indicated that while the presence of free phenolic groups in an attached aromatic ring is beneficial for inhibitory potency, it is not an absolute requirement. researchgate.net Such findings guide medicinal chemists in creating derivatives that are potent inhibitors of keratinocyte growth while having a reduced potential for membrane damage. researchgate.net
| Compound | Key Research Finding | Reference |
|---|---|---|
| Dithranol | Causes more irritation and staining compared to its 10-acyl analogues at equimolar concentrations. | semanticscholar.orgmedicaljournalssweden.se |
| This compound | Exhibits less irritation and staining than dithranol. | semanticscholar.orgmedicaljournalssweden.se |
| 10-Butyryl dithranol (Butantrone) | Shows the least staining and irritation among dithranol, this compound, and itself at equimolar concentrations. | semanticscholar.orgmedicaljournalssweden.senih.gov |
| 10-Arylacetyl analogues | Potent inhibitors of keratinocyte growth with reduced membrane damage compared to dithranol. | researchgate.net |
| 10-Phenylacyl analogues | Inhibitory potency increases with acyl chain length, optimizing at three methylene units. | researchgate.net |
A sophisticated and promising derivatization strategy involves the design of esterase-activated prodrugs. mdpi.comresearchgate.net This concept is common in medicinal chemistry, with well-known examples including enalapril (B1671234) and simvastatin. mdpi.com The core principle is to chemically mask a drug's active functional group with an ester moiety. This renders the drug temporarily inactive, potentially improving its delivery and reducing off-target effects. acs.org
In the context of dithranol, researchers have proposed novel prodrugs where dithranol is linked to another therapeutic agent via an ester bond. mdpi.com A notable academic example is the computational design of a prodrug linking dithranol and salicylic (B10762653) acid. mdpi.comresearchgate.net Salicylic acid is a keratolytic agent often used in combination therapy with dithranol. mdpi.com The proposed structure, 8-hydroxy-9-oxo-9,10-dihydroanthracen-1-yl-2-hydroxybenzoate, joins the two molecules through an ester bond that is designed to be cleaved by endogenous esterase enzymes present in the skin. mdpi.comresearchgate.net
The theoretical advantage of this approach is that the prodrug can be delivered topically to psoriatic plaques, where local esterases would hydrolyze the bond. mdpi.com This enzymatic activation would release both dithranol and salicylic acid in a 1:1 stoichiometric ratio directly at the site of action. mdpi.comresearchgate.net This targeted release mechanism is hypothesized to enhance therapeutic efficacy while potentially reducing the systemic exposure and side effects associated with the parent drugs, such as dithranol's photo-instability and staining properties. mdpi.com The ubiquity of esterases in biological systems is a key factor, though it also presents challenges in achieving tissue-selective delivery. acs.org
Structure Activity Relationship Sar Studies of 10 Propionyl Dithranol and Analogues in Preclinical Models
Comparative Analysis of 10-Acyl Chain Modifications on Mechanistic Potency
Investigations into the structure-activity relationships of 10-acyl dithranol analogues have revealed a clear correlation between the length of the acyl chain and the compound's biological activity and side-effect profile. medicaljournalssweden.senih.gov As a rule, increasing the length of the carbon chain of the 10-acyl substituent tends to decrease the irritative and staining properties of the molecule. medicaljournalssweden.senih.gov
In a phase I clinical trial comparing dithranol, 10-propionyl dithranol, and 10-butyryl dithranol (butantrone) at equimolar concentrations, all three compounds produced nearly equal thinning of psoriatic lesions. medicaljournalssweden.se However, 10-butyryl dithranol was found to cause the least amount of staining and irritation on the treated areas. medicaljournalssweden.se This suggests that while the core antipsoriatic efficacy is retained with shorter acyl chains, the side-effect profile can be favorably modulated. Studies using the chamber-testing technique on psoriasis patients with various 10-acyl analogues confirmed this trend. medicaljournalssweden.senih.gov For instance, comparisons between dithranol, 10-acetyldithranol, 10-propionyldithranol, and 10-butyryldithranol showed a progressive decrease in irritation and staining with increasing acyl chain length from acetyl (2 carbons) to butyryl (4 carbons). medicaljournalssweden.senih.gov
Further research into novel 10-substituted analogues identified a series of l,8-dihydroxy-9(10H)-anthracenones as potent inhibitors of 5-lipoxygenase (5-LO). core.ac.uk Within the 10-phenylacyl series of these analogues, the inhibitory potency was found to increase with the length of the acyl chain, with an optimal length of three methylene (B1212753) units. core.ac.uk This finding suggests a specific interaction with the enzyme, as opposed to a non-specific redox inhibition mechanism. core.ac.uk The antipsoriatic activity of butantrone (B1197938), the 10-butyryl derivative, is considered almost identical to that of dithranol. invivochem.com
Table 1: Comparison of 10-Acyl Dithranol Analogues
| Compound | Acyl Chain Length | Relative Antipsoriatic Potency | Relative Irritation & Staining | Reference |
|---|---|---|---|---|
| Dithranol | N/A (H at C10) | Baseline | High | medicaljournalssweden.se, nih.gov, medicaljournalssweden.se |
| 10-Acetyl Dithranol | 2 Carbons | Similar to Dithranol | Reduced vs. Dithranol | medicaljournalssweden.se, nih.gov |
| This compound | 3 Carbons | Similar to Dithranol | Reduced vs. Dithranol | medicaljournalssweden.se |
| 10-Butyryl Dithranol (Butantrone) | 4 Carbons | Similar to Dithranol | Lower than Dithranol and this compound | medicaljournalssweden.se |
| 10-Valeryl Dithranol | 5 Carbons | - | Further Reduced | medicaljournalssweden.se, nih.gov |
| 10-Myristoyl Dithranol | 14 Carbons | - | Significantly Reduced | medicaljournalssweden.se, nih.gov |
Correlation between Structural Features and Specific Cellular/Molecular Interactions
The mechanism of action for dithranol and its analogues is multifactorial, involving interactions with various cellular and molecular targets. medicaljournals.seru.nl A key aspect of their chemistry is the instability centered around the phenolic hydroxyl groups and the reactive C-10 position, leading to auto-oxidation and the formation of radical species. medicaljournals.sesci-hub.se The initial oxidation product is the 1,8-dihydroxy-9-anthrone-10-yl radical, which is highly reactive. medicaljournals.sesci-hub.se This redox activity is believed to be central to the therapeutic effect.
Studies have shown that dithranol's biological activity is likely a consequence of its potent effect on cellular respiration and energy production, with mitochondria being a primary target organelle. medicaljournals.seru.nl Dithranol and its analogues can inhibit cell proliferation and induce keratinocyte differentiation. mdpi.com The ability to induce the formation of the cornified envelope, a marker of terminal differentiation, has been demonstrated for dithranol and 17 of its analogues. mdpi.com
More recent research highlights that dithranol's primary targets may be keratinocytes, where it rapidly downregulates genes related to epidermal differentiation, antimicrobial peptides (e.g., S100 proteins), and neutrophil chemotactic factors (e.g., CXCL8). nih.gov This action on the IL-36 inflammatory loop in keratinocytes occurs much faster than the reduction in T-cell infiltration, suggesting a direct effect on the epidermis rather than the immune infiltrate. nih.gov
The structural modifications at the C-10 position directly influence these interactions. For example, some phenylacyl analogues of dithranol are potent inhibitors of the 5-lipoxygenase (5-LO) enzyme, a key component in inflammatory pathways. core.ac.uk Interestingly, some of these potent 5-LO inhibitors did not generate hydroxyl radicals, indicating a separation of antipsoriatic mechanisms from non-specific redox effects. core.ac.uk This suggests that specific structural features can be designed to target distinct molecular pathways, such as the inhibition of protein kinase C, which is another proposed mechanism of action. ru.nl The generation of free radicals from the C-10 position is also dependent on the substituent, with differences in reactivity observed between dithranol and its C-10 acyl-derivatives. researchgate.net
Table 2: Structural Features and Associated Molecular Interactions
| Structural Feature / Compound Class | Cellular / Molecular Interaction | Preclinical Model / System | Reference |
|---|---|---|---|
| Dithranol Core Structure (1,8-dihydroxyanthrone) | Inhibition of mitochondrial respiration | Isolated mitochondria, cell cultures | medicaljournals.se, ru.nl |
| Dithranol and Analogues | Inhibition of keratinocyte proliferation | Keratinocyte cultures | mdpi.com |
| Dithranol | Inhibition of IL-36 inflammatory loop, downregulation of S100 proteins and CXCL8 | Human psoriatic lesions, mouse models | nih.gov |
| 10-Phenylacyl Analogues | Potent inhibition of 5-lipoxygenase (5-LO) | Bovine polymorphonuclear leukocytes | core.ac.uk |
| Dithranol Core Structure (C-10 position) | Generation of 1,8-dihydroxy-9-anthron-10-yl radical | Aprotic solvents, in vivo skin | researchgate.net, medicaljournals.se |
| Dithranol | Inhibition of Protein Kinase C | - | ru.nl |
QSAR Modeling for Mechanistic Insights in Preclinical Contexts
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For complex molecules like dithranol and its analogues, QSAR can provide mechanistic insights by identifying the key physicochemical properties that govern their efficacy and side effects. While specific QSAR models for this compound are not extensively detailed in the cited literature, the principles have been applied to predict skin irritation, a critical endpoint for this class of compounds. researchgate.net
A mechanistic QSAR model aims to build a statistically significant correlation that also has a plausible biological or chemical interpretation. For dithranol analogues, such a model would likely incorporate descriptors related to:
Lipophilicity: The length of the 10-acyl chain (e.g., in this compound) directly alters the molecule's lipophilicity (fat-solubility). This property governs skin penetration and interaction with cellular membranes. Membrane-interaction QSAR (MI-QSAR) analyses have been used for other organic compounds to predict skin irritation, suggesting this approach would be relevant for dithranol analogues. researchgate.net
Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can quantify a molecule's ability to donate or accept electrons. researchgate.net These are critical for modeling the redox cycling and radical formation central to dithranol's mechanism.
Steric/Topological Properties: The size and shape of the C-10 substituent can influence how the molecule fits into the active site of an enzyme, such as 5-lipoxygenase. core.ac.uk
By developing QSAR models for a series of dithranol analogues against various endpoints (e.g., antiproliferative activity, 5-LO inhibition, skin irritation), researchers can computationally screen new potential derivatives. nih.gov This in silico approach helps to prioritize the synthesis of compounds predicted to have high therapeutic activity with a minimized side-effect profile, providing mechanistic understanding and guiding the development of superior antipsoriatic agents. nih.gov
Mechanisms of Action: Molecular and Cellular Research Paradigms
Cellular Uptake and Intracellular Localization in Model Systems
The effectiveness of a therapeutic agent is often contingent on its ability to penetrate target cells and localize to specific subcellular compartments. While direct studies on the cellular uptake and intracellular localization of 10-Propionyl dithranol are not extensively detailed in the provided search results, the behavior of its parent compound, dithranol (also known as anthralin), offers significant insights. The cellular uptake and distribution of photosensitizers, a class of compounds with some functional similarities to dithranol, are influenced by their chemical properties, concentration, incubation time, and the specific characteristics of the cell type. fortuneonline.org
Dithranol has been observed to accumulate within the mitochondria of cells. wikipedia.org This localization is critical to its mechanism of action. The uptake process for similar compounds can occur through passive diffusion or by binding to cellular components like lipoproteins. fortuneonline.org Once inside the cell, these molecules can be transported along microtubules in a dynamic fashion. nih.gov The specific characteristics of the cell, such as its proliferation status, can also influence the rate and extent of uptake. fortuneonline.orgnih.gov For instance, studies with other compounds have shown that mitotic cells can exhibit increased uptake. nih.gov The use of 3D cell culture models, such as those utilizing Matrigel or collagen scaffolds, can provide a more physiologically relevant environment to study these processes compared to traditional 2D monolayer cultures. nih.govfrontiersin.org
The intracellular journey of a compound is crucial as its localization determines its site of action and subsequent cellular effects. fortuneonline.org For example, the accumulation of a substance within specific organelles can trigger localized damage and initiate distinct cell death pathways. fortuneonline.org
Interaction with Mitochondrial Function and Energy Metabolism in Cellular Models
A significant aspect of this compound's mechanism, inferred from studies on dithranol, is its profound impact on mitochondrial function and cellular energy metabolism. wikipedia.orgimrpress.com Mitochondria, the powerhouses of the cell, are central to producing ATP, the primary energy currency. idw-online.de Any disruption to mitochondrial processes can lead to cellular dysfunction and is implicated in various diseases. imrpress.commdpi.com
Dithranol accumulates in mitochondria, where it is believed to interfere with the cell's energy supply. wikipedia.org This interference is likely mediated by the oxidation of dithranol, which leads to the generation of free radicals. wikipedia.org This process can disrupt the intricate series of biochemical reactions responsible for converting nutrients into ATP.
Mitochondrial dysfunction can manifest in several ways, including a decrease in mitochondrial respiration and an increase in oxidative stress. uni.lu This can lead to a depletion of cellular energy and ultimately trigger pathways of programmed cell death, or apoptosis. mdpi.comsci-hub.se The release of cytochrome c from the mitochondria is a key event in initiating this apoptotic cascade. sci-hub.sefrontiersin.org Furthermore, mitochondrial dysfunction is closely linked to metabolic inflexibility, where cells are unable to adapt their energy source in response to changing conditions. mdpi.com
Recent research has highlighted the role of specific proteins, such as AIFM1, as central coordinators of mitochondrial energy production. idw-online.de The interaction of therapeutic compounds with such regulatory proteins could be a key aspect of their mechanism of action.
Redox Activity and Free Radical Generation in Biological Systems
The redox activity of dithranol and its derivatives, including this compound, is a cornerstone of their biological effects. ijdvl.comnih.gov This activity leads to the generation of free radicals, highly reactive molecules that can interact with and damage various cellular components. ijdvl.comnih.gov The production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, is a key consequence of dithranol's autooxidation. ijdvl.comnih.govnih.gov
These free radicals are considered to be the primary mediators of both the therapeutic and irritative effects of dithranol. nih.gov The generation of these species can lead to lipid peroxidation, a process that damages cell membranes. wikipedia.org This oxidative stress can also lead to the modification of proteins, as seen in the oxidative modification of Cu,Zn-superoxide dismutase (SOD) by other redox-cycling compounds. nih.gov
Interestingly, there is evidence to suggest that the extracellular generation of superoxide anion radicals can induce an adaptive mechanism in cells, leading to increased tolerance upon repeated exposure. nih.gov This finding has implications for understanding the clinical use of these compounds.
Modulation of DNA Synthesis and Replication in Cell Culture Models
A critical aspect of the antiproliferative action of this compound and its parent compound, dithranol, is the inhibition of DNA synthesis and replication. wikipedia.orgresearchgate.net DNA replication is the fundamental process by which a cell duplicates its genetic material before division, and its inhibition is a key strategy in controlling hyperproliferative disorders. wikipedia.org
The interference with DNA replication by dithranol is thought to be a direct consequence of its mitochondrial effects and the generation of free radicals. wikipedia.org By disrupting the cellular energy supply, dithranol impedes the processes necessary for DNA synthesis. wikipedia.org Furthermore, some anthracene (B1667546) derivatives are known to intercalate into the DNA double helix, which can physically block the replication machinery. researchgate.net
The process of DNA replication is complex, involving a multitude of proteins and enzymes, including DNA polymerases and helicases. wikipedia.orgplos.org The fidelity of this process is crucial, with cellular proofreading mechanisms ensuring a low error rate. wikipedia.org The modulation of these intricate processes by compounds like this compound is a key area of research. Studies have also shown a link between cellular metabolism, such as glycolysis, and DNA synthesis, suggesting another potential avenue through which these compounds may exert their effects. plos.org
Effects on Cellular Proliferation and Differentiation Pathways (e.g., Keratinocyte Biology Research)
In the context of skin disorders like psoriasis, which are characterized by keratinocyte hyperproliferation, the effects of this compound on cellular proliferation and differentiation are of paramount importance. elifesciences.orgnih.gov Dithranol has been shown to inhibit the hyperproliferation of keratinocytes. nih.gov
Clinical and in vitro studies have demonstrated that dithranol can lead to a rapid reduction in epidermal hyperproliferation. elifesciences.orgnih.gov This is accompanied by changes in the expression of genes involved in keratinocyte differentiation. elifesciences.org For example, dithranol has been shown to downregulate the expression of involucrin (B1238512) and members of the serpin family, which are regulators of keratinocyte differentiation. elifesciences.org It also reduces the expression of antimicrobial peptides produced by keratinocytes. elifesciences.orgnih.gov
Furthermore, dithranol has been found to downregulate the expression of the helix-loop-helix transcription factor Id1 in the HaCaT keratinocyte cell line. geneticsmr.org Id1 is known to stimulate cell proliferation and inhibit differentiation, and its expression is upregulated in psoriatic skin. geneticsmr.org By reducing Id1 mRNA levels, dithranol may contribute to the normalization of keratinocyte function. geneticsmr.org Dithranol also upregulates the expression of interleukin-10 (IL-10) receptors on keratinocytes, which could enhance the anti-inflammatory effects of IL-10. nih.gov
| Cell Line | Treatment | Effect | Reference |
| HaCaT Keratinocytes | Dithranol (0.25 or 0.5 μg/mL) | Significant downregulation of Id1 mRNA expression. | geneticsmr.org |
| HaCaT Keratinocytes | Dithranol | Dose-dependent upregulation of IL-10 receptors. | nih.gov |
| Human Psoriatic Skin | Topical Dithranol | Reduction in epidermal hyperproliferation and downregulation of keratinocyte differentiation regulators. | elifesciences.orgnih.gov |
Interactions with Specific Molecular Targets and Signaling Pathways
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating immune and inflammatory responses. wikipedia.org It is involved in cellular responses to a variety of stimuli, including stress, cytokines, and free radicals. wikipedia.org The dysregulation of NF-κB has been linked to several inflammatory diseases, including psoriasis. nih.gov
Studies have shown that dithranol can activate the NF-κB transcription factor in murine keratinocytes. ijdvl.com This activation is likely a consequence of the oxidative stress induced by the compound. ijdvl.com The activation of NF-κB is a complex process that typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. wikipedia.org This allows the NF-κB complex to translocate to the nucleus and initiate the transcription of target genes. wikipedia.org
The interaction of dithranol with the NF-κB pathway is complex and may contribute to both its pro-inflammatory and anti-inflammatory effects. ijdvl.com While NF-κB activation is generally associated with inflammation, it can also play a role in resolving inflammation and promoting tissue repair. Further research is needed to fully elucidate the role of NF-κB activation in the therapeutic effects of this compound.
Thioredoxin Reductase (TR) Inhibition Research
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a critical antioxidant system essential for maintaining cellular redox balance. patsnap.com TrxR, a selenoenzyme, catalyzes the reduction of Trx, which in turn regulates various cellular processes, including DNA synthesis and defense against oxidative stress. patsnap.com Inhibition of TrxR disrupts this balance, leading to increased intracellular reactive oxygen species (ROS) and subsequent cellular stress, which can trigger cell death pathways. patsnap.comfrontiersin.org This mechanism has made TrxR inhibitors a significant area of research for conditions characterized by oxidative stress, such as cancer and autoimmune disorders. patsnap.com
Dithranol, the parent compound of this compound, has been suggested to act through the inhibition of thioredoxin reductase. ijdvl.com Research has shown that elevated levels of membrane-associated thioredoxin reductase activity are present in the skin of patients with chronic plaque psoriasis. ijdvl.com Anthralin (B1665566), a synonym for dithranol, has been found to inhibit these elevated levels of TrxR, suggesting a potential mode of action for its therapeutic effects. ijdvl.com The inhibition of TrxR by compounds like dithranol is thought to be mediated by their redox activity, which leads to the generation of free radicals. ijdvl.com These reactive species can covalently modify the enzyme's active site, particularly the essential selenium residue, rendering the enzyme inactive. patsnap.comchemistryviews.org
Epidermal Growth Factor (EGF) Receptor Down-regulation Studies
The epidermal growth factor (EGF) receptor plays a significant role in cell proliferation and its persistent expression in psoriatic epidermis is considered to be of pathogenetic importance. nih.gov Research has demonstrated that dithranol can induce a down-regulation of EGF receptors on epidermal cells, which may contribute to its antipsoriatic effects. ijdvl.comnih.gov
In studies using the human epidermal cell line SCL-II, treatment with therapeutically relevant concentrations of dithranol (0.25-1 µg/ml) resulted in a dose-dependent decrease in EGF binding. nih.gov This effect was observed after a latency period of 6 hours, reaching its maximum at 24 hours. nih.gov At a concentration of 1 µg/ml, dithranol led to an approximate 70% reduction in the number of specific high-affinity EGF receptors, while the receptor affinity remained unchanged. nih.gov The mechanism behind this down-regulation involves the degradation of the receptor protein. nih.gov This process is an active one, as evidenced by its blockage by inhibitors of cellular metabolism and endocytosis. nih.gov
The ability of dithranol to down-regulate EGF receptors appears to be linked to its therapeutic activity, as its inactive oxidation product, danthrone, did not produce the same effect. nih.gov
Modulation of Leukotriene Production
Leukotrienes are inflammatory mediators that play a role in various inflammatory processes. idrblab.net Dithranol has been shown to modulate the effects of leukotrienes, particularly leukotriene B4 (LTB4), which is a potent chemoattractant for polymorphonuclear leukocytes (PMNs). nih.gov
In one study, the epicutaneous application of LTB4 on normal skin induced an accumulation of PMNs within the epidermis. nih.gov Pretreatment of the skin with dithranol resulted in a significant reduction of this LTB4-induced PMN accumulation. nih.gov This suggests that dithranol can interfere with the inflammatory cascade initiated by leukotrienes. The mechanism is thought to involve the inhibition of leukotriene production itself. ijdvl.com
Calmodulin Modulation
Role in Inflammatory Signaling Loops in Preclinical Models
Dithranol and its derivatives play a significant role in modulating inflammatory signaling loops, a key aspect of their therapeutic effect in conditions like psoriasis. elifesciences.orgnih.gov Psoriasis is characterized by a complex interplay between keratinocytes and immune cells, driven by various cytokines and growth factors. elifesciences.orgnih.gov
Studies on human psoriatic lesions have revealed that the early response to dithranol treatment involves a rapid decrease in the expression of genes related to keratinocyte differentiation and antimicrobial peptides. elifesciences.org This is followed by a reduction in chemotactic factors for neutrophils and subsequent neutrophilic infiltration. elifesciences.org Notably, the reduction in T cell infiltration occurs with a significant delay. elifesciences.org This suggests that dithranol's primary target may be the keratinocytes rather than the immune cells, disrupting the inflammatory feedback loop at the level of the epidermis. elifesciences.org
Inhibition of Cytokine Secretion from Monocytes (e.g., IL-6, IL-8, TNF-alpha) in vitro
In vitro studies have demonstrated that dithranol can inhibit the secretion of several pro-inflammatory cytokines from human monocytes. ijdvl.comnih.gov These cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-alpha), are known to be important in the inflammatory process of psoriasis. nih.govnih.gov
Research has shown a dose-dependent inhibition of IL-6, IL-8, and TNF-alpha release from stimulated monocytes with a half-maximal inhibitory concentration (IC50) of dithranol between 0.25 and 0.6 µg/ml. nih.gov In contrast, dithranol does not inhibit, and may even slightly increase, the secretion of Interleukin-1 (IL-1). nih.gov The clinically inactive derivative, danthrone, had no inhibitory effect on the secretion of these cytokines, highlighting the specificity of dithranol's action. nih.gov This differential inhibition of cytokine secretion provides evidence that the anti-inflammatory and anti-proliferative activity of dithranol is, at least in part, due to its ability to suppress the production of key pro-inflammatory mediators by monocytes. nih.gov
Influence on IL-36 Inflammatory Loop in Psoriasis Mouse Models
There is a lack of specific published research on the influence of this compound on the IL-36 inflammatory loop in psoriasis mouse models. Studies have extensively investigated the role of its parent compound, dithranol, in modulating inflammatory pathways in psoriasis. These studies have highlighted that dithranol can inhibit the IL-36 inflammatory loop, which is a crucial element in the pathogenesis of psoriasis. elifesciences.orgnih.gov This is achieved by affecting keratinocytes and their crosstalk with neutrophils. elifesciences.org Specifically, research has shown that dithranol treatment leads to a rapid decrease in the expression of IL-1 family members, including the IL-36 receptor antagonist (IL36RN), in psoriatic lesions. elifesciences.orgnih.gov
Despite the known anti-psoriatic activity of dithranol and its derivatives, and the documented Phase I clinical trial of this compound, specific experimental data on how the 10-propionyl substitution impacts the IL-36 pathway in animal models of psoriasis are not available in the reviewed literature. medicaljournals.se
Preclinical Pharmacokinetics and Metabolism in Research Models
Absorption and Distribution Dynamics in Experimental Skin Models (e.g., rat skin)
As a prodrug, the absorption profile of 10-propionyl dithranol is intrinsically linked to the release and subsequent penetration of the active moiety, dithranol. Studies on dithranol and its ester prodrugs in experimental models, including rat and human skin, provide a framework for understanding its dynamics.
Dithranol penetrates more effectively and rapidly into skin with a compromised stratum corneum barrier than into intact skin. mims.comwikipedia.org Research using radiolabelled dithranol on hairless rats demonstrated that significant amounts of the drug penetrate the skin within thirty minutes of contact. medicaljournals.se In these in vivo studies, unchanged dithranol was primarily located in the stratum corneum, whereas in deeper, tape-stripped skin, the main metabolites identified were the dithranol dimer and other insoluble materials. medicaljournals.se
Studies on dithranol triacetate, another ester prodrug, in Wistar rats further illuminate the absorption process. Dermal application of the triacetate form showed that the prodrug itself is practically not absorbed. nih.gov Instead, it is hydrolyzed by arylesterases present in the skin to release free dithranol. nih.gov Subsequently, up to 33% of the liberated dithranol can be absorbed systemically when applied under an occlusive dressing. nih.gov The highest concentration of unchanged dithranol remains in the horny layer of the skin for 24 to 48 hours, while its metabolites, particularly the dithranol dimer, are found in higher concentrations in the deeper dermal layers. e-lactancia.org
While specific pharmacokinetic parameters for this compound, such as flux (Jss) or permeability coefficient (Kp) in rat skin, are not extensively documented in publicly available literature, the collective evidence from dithranol and its other ester analogues suggests a clear model. This compound is expected to penetrate the stratum corneum, where it is then hydrolyzed by cutaneous enzymes to release active dithranol, which exerts its therapeutic effect and undergoes further metabolism and distribution into deeper skin layers.
Table 1: Summary of Dithranol Distribution in Skin Models
| Compound/Metabolite | Location in Skin | Experimental Model | Key Finding | Reference |
|---|---|---|---|---|
| Unchanged Dithranol | Stratum Corneum (Horny Layer) | Hairless Rat, Human Skin (in vitro) | Acts as a reservoir, detectable for 24-48 hours. | medicaljournals.see-lactancia.org |
| Dithranol Dimer | Deeper Dermal Layers | Hairless Rat, Human Skin (in vitro) | Indicates metabolic activity within the skin following absorption. | medicaljournals.see-lactancia.org |
| Insoluble Metabolites | Deeper Dermal Layers (Tape-stripped) | Hairless Rat | Represents the final, inactive products of dithranol oxidation. | medicaljournals.se |
| Dithranol (from Triacetate Prodrug) | Systemic circulation | Wistar Rat | Up to 33% of dithranol liberated from the prodrug is absorbed under occlusion. | nih.gov |
Metabolic Transformation Pathways and Metabolite Identification
Once this compound is hydrolyzed to dithranol in the skin, the subsequent metabolic transformations are those of the parent dithranol molecule. Dithranol is chemically unstable, and its metabolism is characterized by rapid auto-oxidation, a process central to both its therapeutic action and its side effects. medicaljournals.senih.gov This process gives rise to several well-identified products.
A primary metabolic route for dithranol is its oxidation to 1,8-dihydroxyanthraquinone, a compound also known as Danthron (B1669808) or chrysazine. mims.comnih.govmdpi.com This conversion is a key step in the degradation cascade of dithranol within biological tissues. e-lactancia.org The formation of Danthron is associated with the characteristic staining of the skin, a common side effect of dithranol therapy. mdpi.com
In parallel with oxidation to Danthron, dithranol also undergoes dimerization. mims.commedicaljournals.se The resulting product, often referred to as dithranol dimer or bianthrone, is a significant metabolite found in the deeper layers of the skin following topical application. medicaljournals.see-lactancia.orgmdpi.com This dimerization is part of the auto-oxidative process. medicaljournals.se Beyond dimerization, both dithranol and its initial metabolites can undergo further oxidation and polymerization to form complex, insoluble brown pigments, collectively known as "dithranol brown". medicaljournals.senih.gov These insoluble products are considered biologically inactive. medicaljournals.se
Oxidation Pathways (e.g., to Danthron)
Enzymatic Hydrolysis and Prodrug Activation Mechanisms in Biological Matrices (for relevant analogues)
The therapeutic activity of this compound is contingent on its conversion to the active parent drug, dithranol. This bioactivation is achieved through enzymatic hydrolysis of the ester bond, a common strategy for topical prodrugs. nih.govmdpi.com The skin is rich in enzymes, particularly esterases, which are capable of cleaving these bonds. nih.govmdpi.com
Studies on analogous dithranol-based ester prodrugs provide significant insight into this activation mechanism. For instance, research on a dithranol-naproxen co-drug demonstrated that it was completely hydrolyzed by porcine liver esterase (PLE) within four hours. nih.gov PLE is frequently used as a reliable model for cutaneous metabolism due to its broad substrate specificity. nih.gov The same study also incubated the co-drug with homogenized whole pig skin, a model that closely mimics the enzymatic environment of human skin. Results showed that 9.5% of the parent compounds were liberated after 24 hours, confirming that in-situ, esterase-mediated cleavage occurs within the skin. nih.gov The hydrolysis followed first-order kinetics with a Vmax of 10.3 µM·min⁻¹ and a Km of 65.1 µM. nih.gov Similarly, dithranol triacetate was shown to be hydrolyzed by arylesterases present in or on the skin of Wistar rats. nih.gov These findings strongly support that this compound is activated by endogenous skin esterases, releasing dithranol directly at the site of action.
In Silico ADME Studies and Predictive Modeling
In modern drug development, in silico computational models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities before undertaking extensive laboratory experiments. nih.gov These predictive tools can assess drug-likeness and pharmacokinetic profiles based on molecular structure.
For dithranol analogues, in silico studies have been used to optimize prodrug design for topical delivery. A computational analysis of a novel dithranol-salicylic acid ester prodrug using the SwissADME web tool provides a relevant case study. mdpi.comresearchgate.net The analysis predicted key physicochemical properties that influence skin absorption. mdpi.com
Table 2: Predicted Physicochemical Properties for a Dithranol Prodrug Analogue
| Parameter | Dithranol | Dithranol-Salicylic Acid Prodrug | Significance for Skin Absorption | Reference |
|---|---|---|---|---|
| Molecular Weight (Da) | 226.23 | 346.00 | Optimal range for skin permeability is 200-500 Da. | mdpi.com |
| log P (Octanol/Water Partition Coefficient) | 3.56 | 4.58 | Higher log P indicates increased lipophilicity, which can improve partitioning into the stratum corneum. | mdpi.com |
| Skin Permeation (log Kp) | Not specified | -6.19 cm/s | Predicts the rate of diffusion through the skin; more negative values indicate lower permeability. | nih.gov |
In silico models like the one implemented in SwissADME evaluate compounds against criteria such as Lipinski's "Rule of Five" to predict oral bioavailability, but these parameters are also informative for topical delivery. nih.govbohrium.com For instance, the increased lipophilicity (higher log P) of the dithranol-salicylic acid prodrug compared to dithranol suggests it may have better skin absorption characteristics. mdpi.com Such modeling allows for the rational design of prodrugs like this compound by modifying the chemical structure to achieve optimal physicochemical properties for topical application, potentially leading to enhanced delivery and reduced systemic exposure. mdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Analysis of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the geometric and electronic properties of a molecule. researchgate.netmdpi.com For 10-Propionyl dithranol, these analyses would provide a detailed picture of its stability, electronic landscape, and reactive sites. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for related dithranol structures. mdpi.com
Vibrational Spectra: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. This analysis helps confirm the optimized molecular structure (as a true energy minimum will have no imaginary frequencies) and aids in the assignment of specific spectral bands to the vibrations of functional groups, such as the C=O stretching of the propionyl group and the anthrone (B1665570) core, and the O-H stretching of the phenolic groups. mdpi.com
Molecular Orbitals: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For a related dithranol-salicylic acid (DIT-SAL) prodrug, the HOMO was found to be distributed on the salicylic (B10762653) acid portion, while the LUMO was localized on the dithranol fragment. mdpi.com A similar analysis for this compound would reveal how the propionyl group influences the electronic distribution and reactivity of the dithranol core.
Table 1: Illustrative Frontier Molecular Orbital Properties for a Dithranol Derivative (DIT-SAL) This table illustrates the type of data generated from FMO analysis of a dithranol derivative, as specific data for this compound is not available. Data is sourced from a study on a dithranol-salicylic acid prodrug. mdpi.com
| Parameter | Value (eV) |
| EHOMO | -6.280 |
| ELUMO | -2.365 |
| Energy Gap (Eg) | 3.915 |
| Ionization Potential (IP) | 6.280 |
| Electron Affinity (EA) | 2.365 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attack. rsc.org The map displays the electrostatic potential on the molecule's surface, with different colors indicating various charge distributions. Typically, red areas signify regions of negative potential (rich in electrons) which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) which are prone to nucleophilic attack. rsc.org Green areas represent neutral potential. rsc.org For this compound, an MEP analysis would identify the most reactive sites, likely highlighting the negative potential around the carbonyl oxygen of the propionyl group and the phenolic oxygens, and positive potential near the hydrogen atoms of the hydroxyl groups. researchgate.netmdpi.com
UV-Vis Spectra: Theoretical UV-Vis spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in an experimental UV-Vis spectrum. mdpi.com Such a simulation for this compound would help understand its photophysical properties and how the propionyl modification alters the electronic absorption compared to the parent dithranol molecule. researchgate.net
Total Density of States (TDOS): The TDOS plot provides a graphical representation of the number of available molecular orbitals at each energy level. researchgate.netresearchgate.net It is generated by convoluting the molecular orbital energies with Gaussian functions. mdpi.com The TDOS spectrum offers a more detailed view of the orbital composition and the HOMO-LUMO gap, complementing the FMO analysis and providing deeper insight into the molecule's electronic structure. researchgate.netresearchgate.net
The Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions (NCIs) within a molecule, such as van der Waals forces, hydrogen bonds, and steric repulsions. mdpi.com It analyzes the electron density (ρ) and its gradient (RDG). By plotting RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified. mdpi.com For this compound, RDG analysis would reveal intramolecular hydrogen bonds between the phenolic hydroxyl groups and the anthrone carbonyl, as well as potential steric interactions involving the propionyl chain, which influence the molecule's conformation and stability. mdpi.com
UV-Vis Spectra and Total Density of States (TDOS)
Molecular Modeling and Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This simulation helps to elucidate the binding mode and estimate the binding affinity (e.g., in kcal/mol). nih.gov Although specific docking studies for this compound were not found, such studies have been performed on other anthracenone (B14071504) derivatives to explore their potential as tubulin polymerization inhibitors. nih.gov In such a study, a series of 1,8-disubstituted-10-benzylidene-10H-anthracen-9-ones were docked into the colchicine (B1669291) binding site of tubulin. nih.gov A similar approach for this compound would involve docking it into the active site of a relevant biological target for psoriasis to predict key interactions (like hydrogen bonds and hydrophobic interactions) that contribute to its therapeutic effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. dibru.ac.inui.ac.id These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict the activity of new or untested compounds. dibru.ac.in
While a specific QSAR model for this compound has not been identified in the literature, QSAR studies have been conducted on the broader class of anthracenone derivatives. nih.gov For instance, a 3D-QSAR study on anthracenone derivatives as anti-cancer agents helped to identify the key structural features required for their activity. nih.gov Another study on dithranol and its 10-acyl analogues, including this compound, experimentally determined their irritant potential, providing valuable data that could be used to develop a future QSAR model to predict and minimize this side effect. semanticscholar.org A QSAR model for dithranol analogues could help in designing new derivatives with improved therapeutic efficacy and reduced skin irritation. semanticscholar.orgresearchgate.net
Toxicological Research Paradigms and Mechanistic Insights of 10 Propionyl Dithranol
In Vitro Mutagenicity Assays (e.g., Salmonella typhimurium strains)
The genotoxic potential of 10-Propionyl dithranol has been evaluated using in vitro mutagenicity assays, most notably the bacterial reverse mutation assay, commonly known as the Ames test. wikipedia.orgcornell.edu This test utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they carry mutations that prevent them from synthesizing this essential amino acid and thus cannot grow on a histidine-free medium. trinova.de The assay assesses a chemical's ability to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on such a medium. cornell.edutrinova.de
Research findings indicate that this compound, along with dithranol and 10-acetyl dithranol, exhibited mutagenic activity specifically in the S. typhimurium strain TA1537. tandfonline.com This particular strain is designed to detect frameshift mutagens—agents that cause the addition or deletion of DNA base pairs. cornell.edu The mutagenic effect was not observed in other tested strains. tandfonline.com Notably, analogues with longer acyl chains, such as the 4- and 5-carbon analogues (butantrone, 10-isobutyryl dithranol, and 10-valeryl dithranol), were found to be less mutagenic compared to dithranol and its analogues with shorter acyl chains like this compound. tandfonline.com
| Compound | Assay System | Key Finding | Reference |
|---|---|---|---|
| This compound | Salmonella typhimurium TA1537 | Demonstrated mutagenic activity. | tandfonline.com |
| Dithranol | Salmonella typhimurium TA1537 | Demonstrated mutagenic activity. | tandfonline.com |
| 10-Acetyl dithranol | Salmonella typhimurium TA1537 | Demonstrated mutagenic activity. | tandfonline.com |
| Butantrone (B1197938), 10-Isobutyryl dithranol, 10-Valeryl dithranol | Salmonella typhimurium TA1537 | Less mutagenic than dithranol and shorter-chain analogues. | tandfonline.com |
Chromosomal Aberration Studies in Cultured Mammalian Cells (e.g., human lymphocytes)
Chromosomal aberration studies are crucial for identifying clastogenic agents, which are substances that cause structural damage to chromosomes. researchgate.net These in vitro tests are often performed on cultured mammalian cells, with human peripheral lymphocytes being a common and relevant model. nih.govgenapp.ba Lymphocytes are typically stimulated to divide in vitro, and cells are arrested in metaphase to allow for the microscopic analysis of chromosomes for abnormalities such as breaks, gaps, and exchanges. nih.govfrontiersin.org
In studies evaluating the clastogenic potential of this compound, it was shown to possess chromosome-damaging activity in cultured human lymphocytes. tandfonline.com At clinically relevant concentrations, this compound, along with dithranol and 10-acetyl dithranol, increased the number of chromosome or chromatid gaps and breaks. tandfonline.com Butantrone also exhibited this effect, but to a lesser degree. tandfonline.com These findings indicate that this compound can directly or indirectly interact with the genetic material of mammalian cells, leading to structural chromosomal damage.
| Compound | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| This compound | Human lymphocytes | Increased number of chromosome/chromatid gaps and breaks. | tandfonline.com |
| Dithranol | Human lymphocytes | Increased number of chromosome/chromatid gaps and breaks. | tandfonline.com |
| 10-Acetyl dithranol | Human lymphocytes | Increased number of chromosome/chromatid gaps and breaks. | tandfonline.com |
| Butantrone | Human lymphocytes | Showed chromosome damaging activity to a lesser extent. | tandfonline.com |
Micronucleus Test in Animal Models (e.g., mouse)
The in vivo micronucleus test is a key assay for detecting genotoxic damage in a whole-animal system, accounting for metabolic, pharmacokinetic, and DNA repair processes. pasteur-lille.fr This test identifies substances that cause cytogenetic damage resulting in the formation of micronuclei, which are small, secondary nuclei in a cell that contain chromosome fragments or whole chromosomes not incorporated into the main nucleus during cell division. wikipedia.org The assay is commonly performed in the bone marrow erythroblasts of mice or rats. epa.govresearchgate.net
In toxicological evaluations, neither dithranol nor its analogue butantrone induced the formation of micronuclei in the bone marrow cells of mice. tandfonline.com While the study specifically mentions these two compounds, it provides context for the genotoxicity of the broader class of dithranol analogues. A positive result in this test would indicate that a substance induces chromosomal damage or damage to the mitotic apparatus in the erythroblasts of the test species. epa.gov
| Compound | Animal Model | Tissue | Result | Reference |
|---|---|---|---|---|
| Dithranol | Mouse | Bone marrow cells | Did not induce micronuclei. | tandfonline.com |
| Butantrone | Mouse | Bone marrow cells | Did not induce micronuclei. | tandfonline.com |
Tumor Promotion Studies in Specific Animal Models (e.g., mouse skin models)
Tumor promotion studies, particularly in mouse skin carcinogenesis models, are used to identify agents that are not carcinogenic on their own but enhance the effect of a cancer-initiating agent. nih.gov A typical two-stage carcinogenesis assay involves initiation with a sub-carcinogenic dose of an agent like 7,12-dimethylbenz(a)anthracene (DMBA), followed by repeated applications of the test compound as a promoter. nih.gov
Tumor promotion studies have confirmed the promoting activity of dithranol and demonstrated for the first time the promoting activity of this compound. tandfonline.com In these studies, SENCAR mice, which are highly sensitive to skin tumor promotion, were used. tandfonline.comnih.gov The results showed a clear link between the genotoxicity (mutagenicity and clastogenicity) of dithranol analogues and their tumor-promoting activity. tandfonline.com Analogues with 4- and 5-carbon chains, which showed lower genotoxicity, also had lower tumor-promoting activity than dithranol. tandfonline.com
| Compound | Animal Model | Assay Type | Finding | Reference |
|---|---|---|---|---|
| This compound | Mouse (SENCAR) | Two-stage skin carcinogenesis | Demonstrated tumor-promoting activity. | tandfonline.com |
| Dithranol | Mouse (SENCAR) | Two-stage skin carcinogenesis | Confirmed tumor-promoting activity. | tandfonline.comnih.gov |
| Butantrone, 10-Isobutyryl dithranol, 10-Valeryl dithranol | Mouse (SENCAR) | Two-stage skin carcinogenesis | Demonstrated tumor-promoting activity, but were less active promoters than dithranol. | tandfonline.comnih.gov |
Investigation of Underlying Cellular and Molecular Mechanisms of Genotoxicity
Genotoxicity describes the property of chemical agents to damage the genetic information within a cell. wikipedia.org This damage can occur through direct interaction with DNA or through indirect mechanisms, such as the generation of reactive oxygen species (ROS) that cause oxidative stress. mdpi.comjuniperpublishers.com Such interactions can lead to DNA lesions, strand breaks, and chromosomal aberrations, which, if not properly repaired, can result in mutations. mdpi.comnih.gov
For dithranol and its acyl analogues, including this compound, the genotoxic potential appears to be linked to the formation of free radicals. tandfonline.com It has been concluded that the reduced genotoxic activity of analogues with longer 10-acyl chains, such as butantrone, is due to a decreased formation of free radicals. tandfonline.com This suggests an indirect mechanism of genotoxicity, where the compound's structure influences its capacity to generate ROS, which in turn damages cellular DNA. mdpi.com Furthermore, a direct relationship has been established between the genotoxicity (mutagenicity and clastogenicity) of these analogues and their tumor-promoting activity, indicating that the DNA-damaging potential is a key factor in their ability to promote tumor development. tandfonline.com
Advanced Analytical Methodologies in 10 Propionyl Dithranol Research
Chromatographic and Spectroscopic Techniques for Compound and Metabolite Analysis in Research
The analysis of 10-propionyl dithranol and its metabolites heavily relies on the separation and identification capabilities of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating this compound from its parent compound, dithranol, and other related substances. nih.govresearchgate.net A study focusing on the antipsoriatic activity of 10-acyl analogues of dithranol, including this compound, utilized these techniques to compare their properties. medicaljournalssweden.senih.gov
Spectroscopic methods, including UV-VIS spectroscopy, are employed to characterize the electronic properties of these compounds. mdpi.com Theoretical analyses using quantum chemistry have been performed to predict the UV-VIS spectra of dithranol-based esters, which can be correlated with experimental data. mdpi.com Mass spectrometry (MS), often coupled with chromatography (LC-MS), is indispensable for the structural elucidation of metabolites. nih.gov This is particularly important for identifying the products of oxidation and hydrolysis, which are key degradation pathways for dithranol and its esters. mdpi.comresearchgate.net The main degradation products of dithranol, for instance, have been identified as danthron (B1669808) and bianthrone. mdpi.comresearchgate.net
Table 1: Chromatographic and Spectroscopic Techniques in this compound Research
| Technique | Application | Key Findings/Capabilities | References |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound, dithranol, and related impurities. | Enables quantification and purity assessment of the compound. nih.gov | nih.govresearchgate.netmedicaljournalssweden.senih.gov |
| UV-VIS Spectroscopy | Characterization of electronic properties and chromophores. | Helps in understanding the staining properties of dithranol and its derivatives. mdpi.com | mdpi.comresearchgate.net |
| Mass Spectrometry (MS) | Identification and structural elucidation of metabolites and degradation products. | Crucial for determining the metabolic fate of the compound. nih.gov | researchgate.netnih.gov |
| Quantum Chemistry/Computational Methods | Theoretical analysis of molecular structure and spectra. | Predicts spectroscopic data and biological activities. mdpi.com | mdpi.comresearchgate.net |
Isotope Labeling Studies for Metabolic Pathway Elucidation in Research Systems
Isotope labeling is a powerful tool for tracing the metabolic fate of drugs and elucidating complex biochemical pathways. nih.govnih.gov In the context of this compound, stable isotope labeling can be used to follow the propionate (B1217596) moiety and the dithranol backbone through various metabolic transformations. By introducing atoms with a higher atomic mass (e.g., ¹³C or ¹⁵N) into the molecule, researchers can track its journey within a biological system using mass spectrometry. nih.gov
While specific isotope labeling studies on this compound are not extensively detailed in the provided results, the general methodology is well-established. For instance, studies on propionate metabolism have utilized labeled propionate to understand its conversion into other metabolites. nih.gov The propionyl-CoA metabolic pathway, which involves the conversion of propionyl-CoA to methylmalonyl-CoA, is a key pathway that could be investigated using labeled this compound. nih.govresearchgate.net This would help determine if the propionyl group is cleaved and enters endogenous metabolic pools.
Research has shown that the absorption of different labeled parts of dithranol triacetate suggests it acts as a pro-drug, undergoing hydrolysis in the skin. core.ac.uk Similar studies with labeled this compound could confirm its pro-drug characteristics and the release of dithranol.
Table 2: Potential Isotope Labeling Strategies for this compound Research
| Isotope Label | Target Moiety | Research Question | Analytical Technique |
| ¹³C or ¹⁴C | Propionyl group | Is the propionyl group cleaved and metabolized? | LC-MS, Scintillation Counting |
| ¹³C or ²H | Dithranol backbone | What is the fate of the dithranol portion of the molecule? | LC-MS |
| ¹⁵N (if applicable) | - | - | - |
Cell-Based and Biochemical Assays for Mechanistic Investigations
Cell-based and biochemical assays are fundamental to understanding the mechanism of action of this compound at the cellular and molecular levels. patsnap.comirbm.com These assays can measure a wide range of effects, from inhibition of cell proliferation to modulation of specific enzymatic activities.
Dithranol, the active metabolite of this compound, is known to inhibit the proliferation of keratinocytes, a key feature of its anti-psoriatic effect. patsnap.comtmc.edunih.gov Cell-based assays using human keratinocyte cell lines like HaCaT are employed to study these antiproliferative effects. medchemexpress.comnih.gov Such assays can also be used to investigate the induction of keratinocyte differentiation. mdpi.com
Biochemical assays are used to pinpoint the molecular targets of the compound. Dithranol has been shown to inhibit DNA replication and repair. medchemexpress.com It also interferes with mitochondrial function, leading to the generation of reactive oxygen species (ROS). wikipedia.org Furthermore, dithranol can modulate the activity of various enzymes and signaling pathways, including the inhibition of pro-inflammatory cytokine production and the activation of transcription factors like NF-κB. tmc.eduijdvl.com The effect of dithranol and its analogues on enzyme activity, such as glucose-6-phosphate-dehydrogenase, has also been a subject of investigation. core.ac.uk
Table 3: Cell-Based and Biochemical Assays in Dithranol and Analogue Research
| Assay Type | Specific Assay | Endpoint Measured | Relevance to this compound | References |
| Cell-Based | Keratinocyte Proliferation Assay | Rate of cell division | Measures antiproliferative activity | patsnap.comtmc.edunih.gov |
| Keratinocyte Differentiation Assay | Markers of terminal differentiation | Investigates induction of normal skin cell development | mdpi.com | |
| Cytokine Secretion Assay | Levels of inflammatory cytokines (e.g., IL-8) | Determines anti-inflammatory effects | ijdvl.com | |
| Reporter Gene Assay | Activity of transcription factors (e.g., NF-κB) | Elucidates impact on inflammatory signaling pathways | ijdvl.com | |
| Biochemical | DNA Synthesis Inhibition Assay | Incorporation of labeled nucleotides (e.g., ³H-Thymidine) | Measures direct effect on DNA replication | core.ac.ukmedchemexpress.com |
| Enzyme Activity Assay | Activity of specific enzymes (e.g., G6PD, Thioredoxin Reductase) | Identifies molecular targets | core.ac.ukijdvl.com | |
| Mitochondrial Function Assay | Cellular respiration, ROS production | Investigates impact on cellular energy metabolism | wikipedia.org |
Future Directions and Emerging Research Avenues for 10 Propionyl Dithranol Research
Exploration of Unidentified Molecular Targets and Signaling Crosstalk
While the therapeutic effects of the parent compound, dithranol, are linked to its interaction with keratinocytes, the precise molecular targets of 10-propionyl dithranol remain less defined. nih.gov Research on dithranol has shown that it directly targets keratinocytes, leading to a rapid upregulation of keratinization genes and a subsequent downregulation of genes related to neutrophil chemotaxis, such as CXCL5 and CXCL8. nih.gov This action effectively disrupts the inflammatory loop involving interleukin-36 (IL-36) and reduces neutrophil infiltration in psoriatic lesions. nih.govnih.gov
A primary future direction is to investigate whether this compound engages with the same primary targets as dithranol or possesses a unique affinity for other proteins and pathways. It is crucial to determine if the propionyl group alters the molecule's interaction with key signaling nodes. For instance, studies on dithranol have highlighted its influence on the crosstalk between keratinocytes and neutrophils, including effects on TREM1 signaling. nih.govresearchgate.net Future research should aim to map the signaling cascades modulated by this compound, exploring potential crosstalk between pathways such as the JAK/STAT, Ras-ERK, and NF-κB pathways, which are fundamental to inflammatory and cellular proliferation processes. google.com Identifying whether the compound has novel targets could explain differences in efficacy and its distinct toxicological profile noted in some studies. tandfonline.com
Development of Novel Research Probes and Analogues for Mechanistic Dissection
The development of this compound is itself an example of mechanistic dissection through analogue creation. By modifying the C10 position of the dithranol molecule, researchers aimed to alter its chemical properties. tandfonline.com This strategy has been extended to other analogues, providing a toolkit to study structure-activity relationships. tandfonline.com
Future work in this area will involve the rational design of new research probes and analogues. This includes creating fluorescently tagged or biotinylated versions of this compound to serve as probes for identifying binding partners through techniques like affinity purification-mass spectrometry. Furthermore, the development of additional analogues with varied acyl chain lengths or substitutions can help to systematically probe the structural requirements for specific biological activities. tandfonline.com For example, comparing the effects of this compound with 10-butyryl dithranol (butantrone) and other analogues has already provided insights into how lipophilicity and steric bulk influence irritation and tumor-promoting activity. tandfonline.commedicaljournals.se Another emerging avenue is the computational design of prodrugs, such as combining the active molecule with another therapeutic agent like salicylic (B10762653) acid through a cleavable ester bond, to enhance targeted delivery and mechanistic study. mdpi.com
Table 1: Investigated Analogues of Dithranol and Their Observed Properties
| Compound | Key Research Finding | Reference |
|---|---|---|
| This compound | Showed antipsoriatic activity comparable to dithranol under occlusion; demonstrated tumorigenic potential in mouse models. | nih.govmedicaljournals.se |
| 10-Butyryl dithranol (Butantrone) | Produced less staining and irritation compared to dithranol at equimolar concentrations; found to be non-tumorigenic in the same mouse model. | nih.govmedicaljournals.se |
| 10-Acetyl dithranol | Exhibited chromosome-damaging activity in vitro. | tandfonline.com |
| 10-Isobutyryl dithranol | Showed lower genotoxic and tumor-promoting activity compared to dithranol. | tandfonline.com |
| 10-Valeryl dithranol | Demonstrated lower tumor-promoting activity than dithranol; considered a stronger contact sensitizer. | tandfonline.com |
Application in Advanced In Vitro and Ex Vivo Organotypic Models for Mechanistic Studies
To bridge the gap between simple cell culture and in vivo complexity, the application of advanced three-dimensional (3D) models is a critical future step. Organotypic cultures, such as those derived from patient skin biopsies (patient-derived organotypic cultures or PDOCs), offer a more physiologically relevant system to study the effects of this compound. biorxiv.org These models preserve the tissue architecture and the complex interplay between different cell types, including keratinocytes, fibroblasts, and resident immune cells. nih.govoaepublish.com
Utilizing organotypic psoriatic skin models would allow researchers to observe the compound's effects on epidermal hyperplasia, cell differentiation, and immune cell infiltration in a controlled ex vivo setting. nih.govbiorxiv.org Such models are instrumental for dissecting mechanisms of action and resistance. nih.gov For instance, one could quantify changes in specific cell populations and the expression of inflammatory mediators within the tissue structure following treatment. researchgate.net These advanced cultures also provide a platform for testing genotoxicity in a more relevant context, such as using a COMET assay within a 3D skin model, which could provide more accurate data on the risks associated with compounds like this compound that have shown some genotoxic potential in other assays. tandfonline.comresearchgate.net
Integration with Systems Biology and Multi-Omics Approaches for Holistic Mechanistic Understanding
A holistic understanding of the biological impact of this compound requires the integration of multiple layers of biological data. Systems biology, powered by multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics), provides a framework for achieving this. nih.govnih.govfrontiersin.org An exemplary study on dithranol has already utilized transcriptomics (RNA sequencing) on patient biopsies to reveal its impact on gene expression profiles related to keratinocyte differentiation and inflammation. nih.gov
The future of this compound research lies in adopting a similar, yet more integrated, multi-omics strategy. researchgate.net By applying transcriptomic, proteomic, and metabolomic analyses to treated organotypic models or clinical samples, researchers can create a comprehensive map of the molecular changes induced by the compound. frontiersin.org This approach can reveal not only the primary pathways affected but also the downstream consequences and compensatory mechanisms that arise. nih.govresearchgate.net Integrating these diverse datasets can help build predictive models of the compound's action, elucidate the basis for its specific efficacy and toxicity, and potentially identify biomarkers that could predict patient response. nih.govfrontiersin.org
Q & A
Q. What structural modifications differentiate 10-propionyl dithranol from dithranol, and how do these impact its physicochemical properties?
- Methodological Insight : this compound introduces a propionyl ester group (COOCH2CH3) at the C10 position of dithranol, replacing one hydroxyl group. This modification reduces oxidative instability and irritation while retaining antipsoriatic activity. Comparative studies using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) can validate structural integrity .
Q. How can researchers address the poor solubility and photostability of this compound in formulation studies?
- Methodological Insight : Encapsulation in β-cyclodextrin nanosponges via solvent evaporation improves solubility (e.g., 2.5-fold increase in PBS) and photostability (residual content >85% post-UV exposure). Characterize formulations using dynamic light scattering (DLS) for particle size and differential scanning calorimetry (DSC) for stability .
Q. What experimental models are suitable for assessing the antipsoriatic efficacy of this compound?
- Methodological Insight : Use in vitro HaCaT keratinocyte models to evaluate proliferation inhibition via MTT assays. For in vivo studies, imiquimod-induced psoriatic mouse models allow quantification of epidermal thickness reduction and cytokine profiling (e.g., IL-17/IL-23) .
Advanced Research Questions
Q. How can metabolomic approaches elucidate the mechanism of action of this compound in psoriasis?
- Methodological Insight : Apply gas chromatography-mass spectrometry (GC-MS) to HaCaT cells treated with 0–0.5 µg/mL this compound. Analyze metabolite trajectories (e.g., altered TCA cycle intermediates) and construct correlation networks to identify pathways like oxidative stress or apoptosis .
Q. What methodologies resolve contradictions in reported tumorigenic risks of this compound?
- Methodological Insight : Conduct cell transformation assays (CTA) using C3H 10T1/2 fibroblasts. Compare foci formation between this compound (tested at 1–10 µM) and positive controls (e.g., DMBA). Validate with in vivo two-stage carcinogenesis models (initiation with DMBA followed by topical application) .
Q. How does the vehicle composition influence the skin penetration kinetics of this compound?
- Methodological Insight : Use Franz diffusion cells with excised human skin. Compare hydrophilic (e.g., polyethylene glycol) vs. lipophilic (e.g., Vaseline) vehicles. Quantify stratum corneum retention and dermal absorption via HPLC-UV. Triacetyl-dithranol analogs can serve as non-hydrolysable controls .
Q. What statistical frameworks are optimal for analyzing dose-dependent photodegradation data of this compound formulations?
- Methodological Insight : Apply two-way ANOVA with Bonferroni post-tests to compare residual drug content (%) across concentrations (e.g., 0.1–1.0% w/w) and UV exposure times (0–24 hrs). Use GraphPad Prism® for nonlinear regression modeling of degradation kinetics .
Q. How can researchers optimize combination therapies involving this compound and UVB?
- Methodological Insight : Design a split-body clinical trial with psoriasis patients. Apply this compound (0.1–0.5% in petrolatum) for 30-minute short-contact before UVB irradiation (311 nm). Assess synergy via PASI scores and histopathology (Ki67+ cell reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
